

UMI-77: A Comparative Guide to a Selective McI-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of UMI-77, a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (McI-1). The product's performance is benchmarked against other known McI-1 inhibitors, supported by experimental data to inform research and drug development decisions.

Mechanism of Action

UMI-77 functions as a BH3 mimetic, selectively binding to the BH3-binding groove of McI-1 with high affinity.[1][2] This action competitively inhibits the interaction between McI-1 and proapoptotic proteins such as Bax and Bak.[1][2][3] The disruption of the McI-1/Bax and McI-1/Bak complexes liberates these pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and subsequent caspase-3 activation.[1][2]

Caption: UMI-77 inhibits McI-1, leading to the activation of apoptosis.

In Vitro Activity Comparison

UMI-77 demonstrates selective and potent inhibition of McI-1 in various biochemical and cell-based assays. Its activity is compared with other notable McI-1 inhibitors in the tables below.

Biochemical Assay Data



Compound	Target	Ki (nM)	IC50 (nM)	Selectivity vs. Bcl-xL
UMI-77	Mcl-1	490[1][2][4]	1430 (Mcl-1/Bax disruption)[5]	>50-fold[1]
A-1210477	Mcl-1	0.454[3]	26.2[3]	>100-fold[3]
S63845	Mcl-1	<100 (IC50)[6]	-	~6-fold higher affinity for human vs. murine Mcl-
AZD5991	Mcl-1	0.2[6]	-	High[6]
AMG-176	Mcl-1	0.06[6]	-	High (minimal binding to Bcl- 2/Bcl-xL)[6]

Cell-Based Assay Data (Pancreatic Cancer Cell Lines)

Cell Line	UMI-77 IC50 (μM)	Mcl-1 Expression	Bcl-xL Expression
BxPC-3	3.4[4]	High[1]	Low[1]
Panc-1	4.4[4]	High[1]	Low[1]
Capan-2	5.5[4]	Low[1]	-
MiaPaCa-2	12.5[4]	Low[1]	High[1]
AsPC-1	16.1[4]	Low[1]	High[1]

In Vivo Efficacy

UMI-77 has demonstrated significant single-agent anti-tumor activity in preclinical xenograft models.



Animal Model	Tumor Type	Treatment	Outcome
SCID Mice	BxPC-3 Pancreatic Cancer Xenograft	60 mg/kg i.v., 5 days/week for 2 weeks[5]	Significant tumor growth inhibition (65% and 56%)[5]
SCID Mice	MDA-MB-468 Triple- Negative Breast Cancer Xenograft	Not specified	Demonstrated tumor inhibitory activity[3]

Experimental Protocols Fluorescence Polarization (FP)-Based Binding Assay

This assay is utilized to determine the binding affinity (Ki) of inhibitors to Bcl-2 family proteins.



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Caption: Workflow of the fluorescence polarization-based binding assay.

Protocol:

- Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1) are incubated with a fluorescently labeled BH3 peptide probe (e.g., FAM-BID).[4]
- The mixture is added to assay plates containing serial dilutions of the test compound (e.g., UMI-77) in DMSO.[4]



- The plates are incubated at room temperature to allow the binding to reach equilibrium.[4]
- The fluorescence polarization is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).[4]
- The IC50 values are determined from the competition curves by nonlinear regression fitting, and Ki values are calculated.[4]

Cell Viability Assay (WST-8 or MTT)

These colorimetric assays are used to assess the effect of the inhibitor on cell proliferation.

Protocol:

- Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with increasing concentrations of the test compound for a specified duration (e.g., 4 days).[4]
- A solution of WST-8 or MTT is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
- The absorbance is measured using a microplate reader at the appropriate wavelength.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

- Human cancer cells (e.g., BxPC-3) are subcutaneously inoculated into immunocompromised mice (e.g., SCID mice).[8]
- Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[9]



- The treatment group receives the test compound (e.g., UMI-77 at 60 mg/kg) via a specified route (e.g., intravenous injection) and schedule.[5] The control group receives a vehicle.[9]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as Western blotting or immunohistochemistry.[2][8]

Conclusion

UMI-77 is a valuable research tool for studying McI-1-dependent apoptosis. It exhibits selective in vitro activity against McI-1 and demonstrates single-agent anti-tumor efficacy in vivo. While other McI-1 inhibitors, such as A-1210477 and AZD5991, show higher potency in biochemical assays, UMI-77 provides a well-characterized profile with proven in vivo activity. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity profile, and the context of the biological system being investigated. This guide provides the foundational data to aid in the selection of the most appropriate McI-1 inhibitor for your research.

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